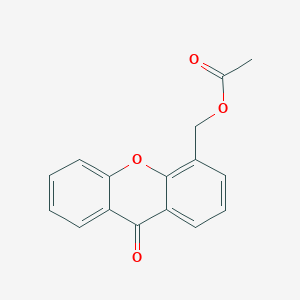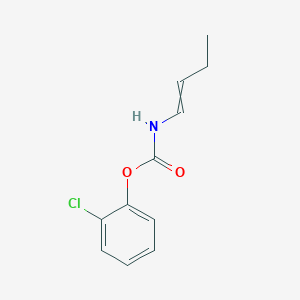
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
The synthesis of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves multiple steps, including etherification, nitration, and sulfonation. The general synthetic route can be summarized as follows:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the butoxymethyl group.
Nitration: The next step is the nitration of the aromatic ring to introduce the nitro group.
Sulfonation: Finally, the sulfonation of the aromatic ring introduces the sulfonamide group.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
N-(Butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzene-1-sulfonamide can be compared with similar compounds such as:
Butachlor: A chloroacetamide herbicide with similar structural features but different applications.
N-(Butoxymethyl)acrylamide: Used in crosslinking applications and polymer chemistry.
N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide: Another herbicide with similar functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
88345-13-5 |
|---|---|
Formule moléculaire |
C17H19ClN2O6S |
Poids moléculaire |
414.9 g/mol |
Nom IUPAC |
N-(butoxymethyl)-2-chloro-3-nitro-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O6S/c1-2-3-11-25-12-19-27(23,24)15-10-9-14(17(16(15)18)20(21)22)26-13-7-5-4-6-8-13/h4-10,19H,2-3,11-12H2,1H3 |
Clé InChI |
JZRTZHQPHPRIRB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCNS(=O)(=O)C1=C(C(=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




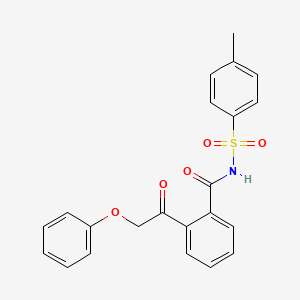
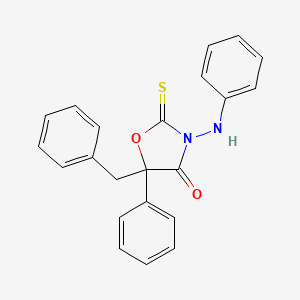
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)
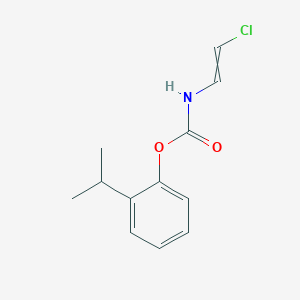
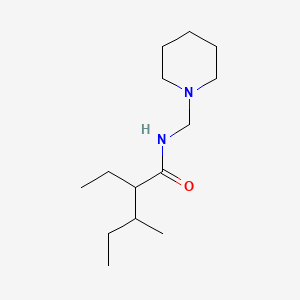


![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)
